![molecular formula C16H16N6O3 B2771074 N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 2034324-86-0](/img/structure/B2771074.png)
N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of sterically hindered bases and nitrites . For instance, a Pfizer patent detailed the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . For instance, compound 5 was synthesized effectively using these starting materials .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of heterocyclic compounds, including those related to the [1,2,4]triazolo[4,3-b]pyridazine moiety, has been extensively studied. For instance, a variety of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been synthesized and evaluated for their antiproliferative activities against both endothelial and tumor cells, indicating potential applications in cancer therapy (Ilić et al., 2011). Similarly, derivatives of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and characterized, with some demonstrating antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Patel & Patel, 2015).
Antimicrobial and Antioxidant Properties
The development of novel antimicrobial agents is a critical area of research, given the rising challenge of antibiotic resistance. Several studies have focused on the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. For example, some newly synthesized compounds have shown good or moderate activities against various microorganisms, indicating their potential utility as antimicrobial agents (Bektaş et al., 2007). Additionally, compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety have exhibited significant antioxidant abilities in DPPH and FRAP assays, suggesting their potential application in combating oxidative stress-related diseases (Shakir et al., 2017).
Synthesis Techniques and Structural Analysis
The synthesis and structural analysis of compounds within this chemical class have been enhanced by modern techniques, including microwave-promoted synthesis and density functional theory (DFT) calculations. These methods facilitate the efficient synthesis of heterocyclic compounds and provide insights into their molecular structure, stability, and reactivity (Sallam et al., 2021). Such studies are foundational in the development of compounds with optimized pharmacological profiles.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-25-15-8-7-12-19-20-13(22(12)21-15)9-17-14(23)10-18-16(24)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,23)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUTXSXOZXDTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CNC(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

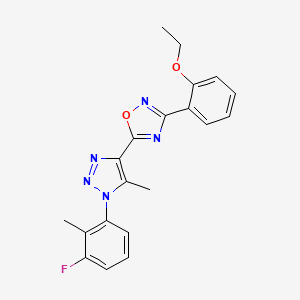
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)
![Methyl 5-[(2-thienylcarbonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2770995.png)
![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2770996.png)
![(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B2770998.png)
![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)
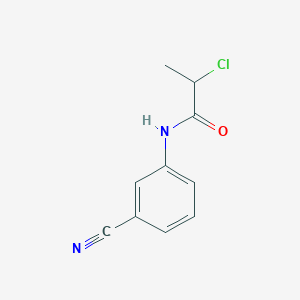
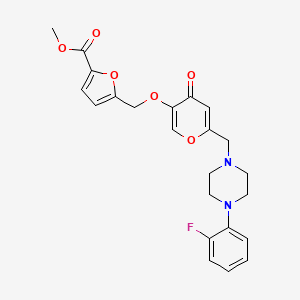
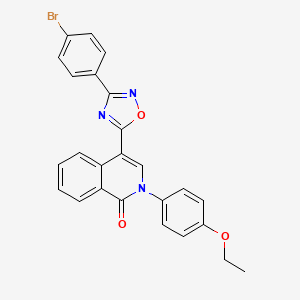
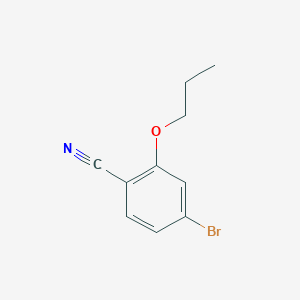
![N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2771010.png)


